[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
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Overview
Description
[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as MMTM, is a chemical compound that has been widely studied for its potential applications in scientific research. MMTM belongs to the class of thiomorpholines, which are organic compounds that contain a sulfur atom in a morpholine ring.
Scientific Research Applications
[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have high selectivity and sensitivity for these metal ions, making it a promising tool for detecting metal ions in biological samples.
In addition, [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been investigated for its potential use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive cancer treatment that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have good photophysical properties and high singlet oxygen quantum yield, making it a potential candidate for PDT.
Mechanism of Action
The mechanism of action of [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood, but it is believed to involve the formation of a complex with metal ions such as copper and zinc. The complex formation can lead to changes in the fluorescence properties of [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone, allowing for the detection of metal ions. In addition, the complex formation can also lead to the production of reactive oxygen species, which can be used for PDT.
Biochemical and Physiological Effects
The biochemical and physiological effects of [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone are still being studied. However, it has been shown to have low toxicity in vitro, indicating that it may have potential for use in vivo. In addition, [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been shown to have good cell penetration, which is important for its use as a fluorescent probe or photosensitizer.
Advantages and Limitations for Lab Experiments
One of the main advantages of [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is its high selectivity and sensitivity for metal ions such as copper and zinc. This makes it a valuable tool for detecting metal ions in biological samples. In addition, [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has good photophysical properties, making it a potential candidate for PDT.
However, there are also limitations to the use of [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone in lab experiments. One limitation is its relatively complex synthesis method, which may make it difficult to produce in large quantities. In addition, the mechanism of action of [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. One area of interest is the development of new and improved synthesis methods that are more efficient and scalable. Another area of interest is the investigation of the mechanism of action of [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone, which may provide insights into its potential applications in scientific research.
In addition, there is potential for the development of new applications for [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. For example, [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone could be used as a fluorescent probe for detecting other metal ions or as a photosensitizer for other types of cancer. Overall, there is still much to be learned about [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone, and further research is needed to fully understand its potential applications in scientific research.
Synthesis Methods
The synthesis of [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone involves a multi-step process that requires several reagents and solvents. The first step involves the reaction of 2-chloro-4-methoxybenzothiazole with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thiomorpholine-4-carboxylic acid to form [4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. The final product is obtained after purification using column chromatography or recrystallization.
properties
IUPAC Name |
[4-(4-methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-22-12-3-2-4-14-15(12)18-17(25-14)20-5-8-23-13(11-20)16(21)19-6-9-24-10-7-19/h2-4,13H,5-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTVXMKAYDVJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCOC(C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole |
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